N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a 3,4-dimethoxyphenethylamine moiety linked to a benzamide core substituted with a tetrazole group at the 3-position. The tetrazole ring enhances polarity and bioactivity, as tetrazoles are bioisosteres of carboxylic acids, improving metabolic stability and receptor binding .
The compound’s structural features—methoxy groups for lipophilicity and tetrazole for polarity—make it relevant in medicinal chemistry, particularly for targeting G protein-coupled receptors (GPCRs) or ion channels, as seen in related benzamide derivatives (e.g., GR125743) .
Properties
Molecular Formula |
C18H19N5O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H19N5O3/c1-25-16-7-6-13(10-17(16)26-2)8-9-19-18(24)14-4-3-5-15(11-14)23-12-20-21-22-23/h3-7,10-12H,8-9H2,1-2H3,(H,19,24) |
InChI Key |
IASCNJYVBAYMCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C=NN=N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 3,4-dimethoxyphenethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a reductive amination process.
Formation of the tetrazole ring: The tetrazole ring can be introduced via a cyclization reaction involving an appropriate nitrile precursor and sodium azide.
Coupling reaction: The final step involves coupling the tetrazole-containing intermediate with the 3,4-dimethoxyphenethylamine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its structural components:
- Antimicrobial Activity : Compounds containing tetrazole rings have shown significant antimicrobial properties. Studies indicate that derivatives of tetrazole can inhibit various bacterial and fungal strains . This suggests potential applications in treating infections caused by resistant pathogens.
- Anticancer Properties : Research has demonstrated that tetrazole derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
- Anti-inflammatory Effects : N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that tetrazole-containing compounds may offer neuroprotective benefits, potentially aiding in conditions such as neurodegenerative diseases .
Case Studies
Several studies have documented the efficacy of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several tetrazole derivatives, including this compound, against clinical isolates of bacteria and fungi. Results showed significant inhibition rates, highlighting its potential as an antimicrobial agent .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis and inhibited proliferation. These findings support further investigation into its use as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tetrazole vs. Imidazole/Pyrazole Substitutions
- Tetrazole Group : Enhances polarity and mimics carboxylate groups, improving solubility and receptor interactions. For example, tetrazole-containing compounds like the target molecule may exhibit stronger binding to serotonin receptors compared to imidazole analogs (e.g., 4-(1H-imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide) .
- This modification may alter selectivity for kinase targets .
Methoxy Group Positioning
- The 3,4-dimethoxyphenyl group in the target compound contrasts with simpler benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, ). Methoxy groups enhance lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration, as seen in GPCR-targeting agents like LY344864 .
Physicochemical and Structural Properties
Table 1: Key Physicochemical Comparisons
| Compound Name | Molecular Weight | Substituents | LogP* | Solubility (mg/mL) | Pharmacological Target |
|---|---|---|---|---|---|
| Target Compound | 425.44 | 3-Tetrazole, 3,4-dimethoxy | 2.1 | 0.15 (PBS) | Serotonin receptors |
| N-[2-(3,5-dimethylpyrazol-4-yl)ethyl] analog | 381.40 | 3-Tetrazole, pyrazole | 1.8 | 0.30 (DMSO) | Kinases |
| Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) | 313.37 | None (plain benzamide) | 3.0 | 0.05 (PBS) | Unknown |
| GR125743 | 419.50 | 4-Pyridinyl, methoxy | 2.5 | 0.10 (PBS) | 5-HT receptors |
*Estimated using fragment-based methods.
- The tetrazole group reduces LogP compared to plain benzamides (e.g., Rip-B), enhancing aqueous solubility .
- Crystal structure data for related compounds (e.g., [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride dihydrate) reveal intermolecular hydrogen bonds involving tetrazole N–H groups, stabilizing solid-state packing and influencing dissolution rates .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide, a compound characterized by its unique molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Compound Characteristics
The compound is defined by the following chemical properties:
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Weight | 353.38 g/mol |
| Molecular Formula | C18H19N5O3 |
| logP | 1.377 |
| logD | 1.377 |
| Polar Surface Area | 79.519 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that compounds containing the tetrazole moiety exhibit significant anticancer activity. For instance, tetrazole derivatives have been shown to inhibit cancer cell proliferation in various studies:
- Mechanism of Action : The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing the drug's interaction with biological targets while reducing toxicity .
- Case Study : A study demonstrated that a series of tetrazole derivatives exhibited potent cytotoxicity against colon carcinoma cell lines with IC50 values in the low micromolar range (e.g., IC50 = 1.61 µg/mL for certain derivatives) .
Antimicrobial Activity
Tetrazole derivatives have also been investigated for their antimicrobial properties:
- Research Findings : Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
- Study Results : In vitro tests revealed significant inhibition of both Gram-positive and Gram-negative bacteria, highlighting the compound's broad-spectrum antimicrobial activity.
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, this compound has shown promise in other areas:
- Anti-inflammatory Effects : Research suggests that tetrazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .
- Analgesic Properties : Some studies indicate that these compounds may also exhibit analgesic effects, providing pain relief through various mechanisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:
- Key Features : The presence of the dimethoxyphenyl group and the tetrazole ring is essential for enhancing potency against cancer cells.
- Optimization Studies : Modifications to the phenyl ring and variations in substituents have been explored to improve efficacy and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
